![molecular formula C7H7NO2 B056167 N-Hydroxybenzamide CAS No. 122231-61-2](/img/structure/B56167.png)
N-Hydroxybenzamide
Overview
Description
This compound is known for its pharmacological properties, including its ability to inhibit monoamine oxidase B (MAO-B) and increase dopamine levels in the nucleus accumbens . Desmethoxyyangonin contributes to the attention-promoting effects of kava and has marked activity on the induction of CYP3A23 .
Preparation Methods
Desmethoxyyangonin can be synthesized through various synthetic routes. One common method involves the condensation of 4-methoxy-6-styryl-2H-pyran-2-one with appropriate reagents under controlled conditions . Industrial production methods often involve the extraction of kavalactones from the Piper methysticum plant, followed by purification processes to isolate desmethoxyyangonin . Advanced techniques such as ultraperformance liquid chromatography high-resolution tandem mass spectrometry (UPLC-MS/MS) are used to ensure the purity and specificity of the compound .
Chemical Reactions Analysis
Desmethoxyyangonin undergoes various chemical reactions, including:
Oxidation: Desmethoxyyangonin can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of desmethoxyyangonin, leading to the formation of different kavalactones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HDAC Inhibition and Cancer Therapy
Overview of HDAC Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure and reduced gene expression. Inhibiting these enzymes can reactivate silenced tumor suppressor genes, making HDAC inhibitors promising candidates for cancer therapy.
N-Hydroxybenzamide as an HDAC Inhibitor
Recent studies have demonstrated that N-hydroxybenzamides possess significant HDAC inhibitory activity. For instance, a study synthesized several NHBA derivatives and evaluated their cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (SW620), prostate adenocarcinoma (PC3), and non-small cell lung cancer (NCI-H23). Compounds derived from NHBA showed IC50 values in the sub-micromolar range, indicating potent inhibitory effects on HDACs . Notably, some derivatives were found to be up to five times more cytotoxic than established HDAC inhibitors like suberanilohydroxamic acid (SAHA) .
Mechanism of Action
Molecular docking studies revealed that NHBA derivatives bind to the active site of HDAC2, mimicking the binding mode of SAHA but with higher binding affinities. This suggests that NHBA can effectively disrupt the enzymatic function of HDACs, thereby enhancing its potential as an anticancer agent .
Drug Delivery Systems
Polyamidoamine Dendrimers
NHBA has been explored in the context of drug delivery systems, particularly using dendrimer-based carriers. Research involving PAMAM dendrimers conjugated with NHBA demonstrated enhanced permeability across intestinal cell monolayers (IPEC-J2). The study indicated that these conjugates could facilitate drug absorption through the oral mucosa, suggesting their utility in developing oral drug delivery systems .
Cytotoxicity Assessment
The cytotoxicity of these dendrimer-NHBA conjugates was evaluated using MTT assays, which revealed that while they were generally safe, specific modifications could increase toxicity levels. This highlights the importance of optimizing dendrimer formulations for effective drug delivery without compromising safety .
Analytical Chemistry Applications
HPLC Techniques
this compound is also utilized in analytical chemistry for its separation capabilities. It has been successfully analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid for effective separation of NHBA from other compounds. This technique is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities during preparative separation processes .
Case Studies
Mechanism of Action
Desmethoxyyangonin exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), which leads to increased levels of dopamine in the nucleus accumbens . This mechanism is responsible for its attention-promoting effects. Additionally, desmethoxyyangonin has marked activity on the induction of CYP3A23, which involves transcription activation through a pregnane X receptor-independent or pregnane X receptor-involved indirect mechanism . This activity may have therapeutic significance for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Desmethoxyyangonin is similar to other kavalactones found in the Piper methysticum plant, such as yangonin, kavain, dihydrokavain, methysticin, and dihydromethysticin . The key chemical difference between yangonin and desmethoxyyangonin lies in their structures. Yangonin contains a methoxy group (-OCH3) at the C4 position of its molecule, whereas desmethoxyyangonin lacks this methoxy group . This structural variation influences their pharmacological activities and binding affinities to specific receptors, thereby impacting their overall effects in biological systems .
Desmethoxyyangonin is unique in its ability to inhibit monoamine oxidase B (MAO-B) and induce CYP3A23, which sets it apart from other kavalactones . Understanding the pharmacological properties of desmethoxyyangonin and its comparison with similar compounds is vital for optimizing their therapeutic applications .
Properties
IUPAC Name |
N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUYMSGMPQMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Record name | N-HYDROXYBENZAMIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32685-16-8 (mono-potassium salt) | |
Record name | Benzohydroxamic acid | |
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DSSTOX Substance ID |
DTXSID7025421 | |
Record name | Benzohydroxamic acid | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic crystals or light beige solid. (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Boiling Point |
Explodes (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Solubility |
5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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CAS No. |
495-18-1 | |
Record name | N-HYDROXYBENZAMIDE | |
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Record name | Benzohydroxamic acid | |
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Record name | Benzohydroxamic acid | |
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Record name | Benzhydroxamic Acid | |
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Record name | N-Hydroxybenzamide | |
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Record name | N-Hydroxybenzamide | |
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Record name | Benzamide, N-hydroxy- | |
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Record name | Benzohydroxamic acid | |
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Record name | N-hydroxybenzamide | |
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Record name | BENZOHYDROXAMIC ACID | |
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Melting Point |
259 to 266 °F (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20495 | |
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Record name | Benzhydroxamic Acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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